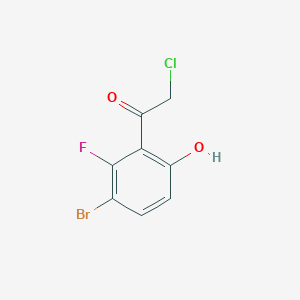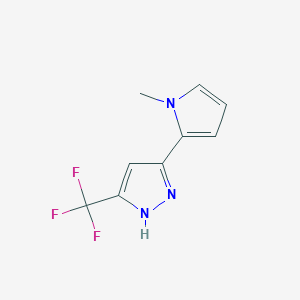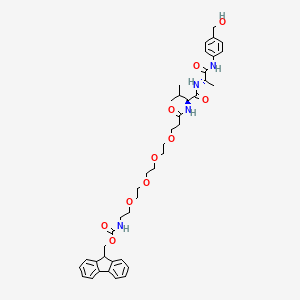
Fmoc-PEG4-Val-Ala-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-PEG4-Val-Ala-PAB is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG spacer with four ethylene glycol units (PEG4), and a peptide sequence containing valine (Val), alanine (Ala), and para-aminobenzoic acid (PAB). The Fmoc group protects the amine, which can be deprotected under basic conditions to obtain the free amine for further conjugations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG4-Val-Ala-PAB involves multiple steps, starting with the protection of the amine group using the Fmoc group. The PEG4 spacer is then introduced, followed by the sequential addition of the Val and Ala residues. The final step involves the incorporation of the PAB moiety. The reaction conditions typically involve the use of organic solvents and reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反応の分析
Types of Reactions
Fmoc-PEG4-Val-Ala-PAB undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions to reveal the free amine.
Cleavage: The Val-Ala peptide sequence is specifically cleaved by the enzyme cathepsin B.
Conjugation: The free amine can be used for further conjugation reactions with other molecules
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Cleavage: Cathepsin B is used to cleave the Val-Ala peptide sequence.
Conjugation: Reagents such as DIC and HOBt are used for peptide coupling reactions
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amine.
Cleavage: The cleavage of the Val-Ala peptide sequence by cathepsin B releases the PAB moiety.
Conjugation: The conjugation reactions result in the formation of antibody-drug conjugates or other bioconjugates
科学的研究の応用
Fmoc-PEG4-Val-Ala-PAB has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of diagnostic tools and therapeutic agents .
作用機序
The mechanism of action of Fmoc-PEG4-Val-Ala-PAB involves the specific cleavage of the Val-Ala peptide sequence by the enzyme cathepsin B. This cleavage releases the PAB moiety, which can then exert its effects. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to reveal the free amine for further conjugation reactions. The PEG4 spacer increases the solubility and stability of the compound .
類似化合物との比較
Similar Compounds
Fmoc-PEG4-Val-Ala-PAB-PNP: A similar compound with a p-nitrophenyl (PNP) group instead of the PAB moiety.
Fmoc-Val-Ala-PAB-PNP: Another related compound with a shorter PEG spacer.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B and the presence of the PEG4 spacer, which enhances its solubility and stability. The Fmoc group provides protection during synthesis and can be easily removed for further conjugation reactions .
特性
分子式 |
C41H54N4O10 |
|---|---|
分子量 |
762.9 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H54N4O10/c1-28(2)38(40(49)43-29(3)39(48)44-31-14-12-30(26-46)13-15-31)45-37(47)16-18-51-20-22-53-24-25-54-23-21-52-19-17-42-41(50)55-27-36-34-10-6-4-8-32(34)33-9-5-7-11-35(33)36/h4-15,28-29,36,38,46H,16-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,48)(H,45,47)/t29-,38-/m0/s1 |
InChIキー |
NQUXCEKCWOTFKK-HTOJEEBVSA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


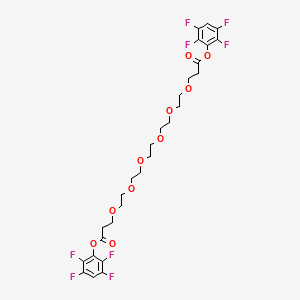
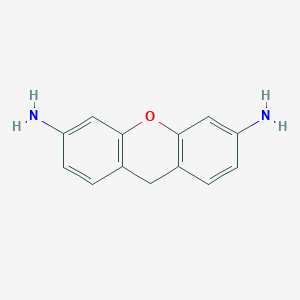
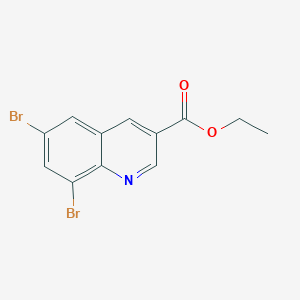
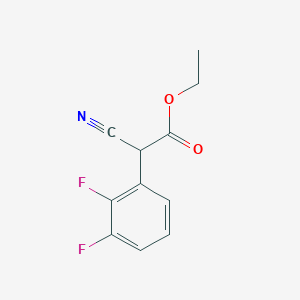
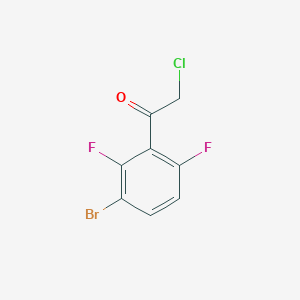
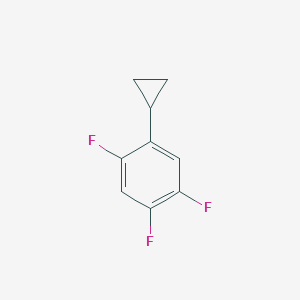
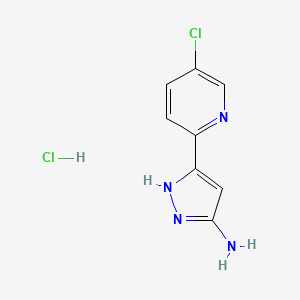
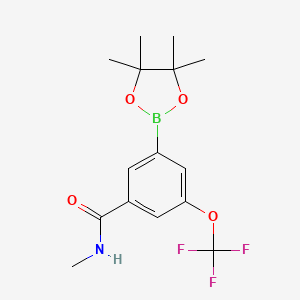
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)
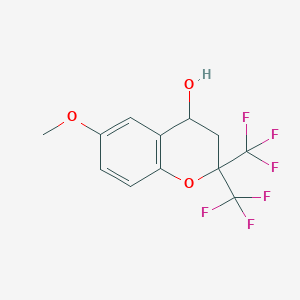
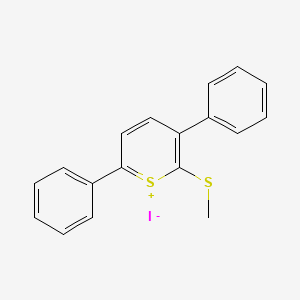
![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
